molecular formula C10H21NO2S B8682878 N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide CAS No. 916247-28-4

N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide

Cat. No. B8682878
Key on ui cas rn: 916247-28-4
M. Wt: 219.35 g/mol
InChI Key: IAERXWWSCMVLEP-UHFFFAOYSA-N
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Patent
US07208526B2

Procedure details

Tert-octylamine (1.47 mol, 236.3 ml), triethylamine (0.49 mol, 68.3 ml) and dichloromethane (400 ml) were placed in a 3 neck flask under nitrogen and cooled to −18° C. A solution of 2-chloro-1-ethane sulfonyl chloride in dichloromethane (400 ml) was added in a dropwise fashion over 2 hours, the reaction temperature was maintained between −18 and −9° C. during the addition. The reaction was allowed to warm to room temperature (RT) over 1 hour then washed with 1N HCl (400 ml) followed by distilled water (2×200 ml). The organic layer was dried with MgSO4 then concentrated to give a pale yellow oil. The oil was dried under vacuum at 50° C. to give ethenesulfonic acid (1,1,3,3-tetramethyl-butyl)-amide, 96.0 g (90% yield) as a pale yellow oil.
Quantity
236.3 mL
Type
reactant
Reaction Step One
Quantity
68.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(N(CC)CC)C.Cl[CH2:18][CH2:19][S:20](Cl)(=[O:22])=[O:21]>ClCCl>[CH3:2][C:1]([NH:9][S:20]([CH:19]=[CH2:18])(=[O:22])=[O:21])([CH3:3])[CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
236.3 mL
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)N
Step Two
Name
Quantity
68.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCS(=O)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-18 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained between −18 and −9° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature (RT) over 1 hour
Duration
1 h
WASH
Type
WASH
Details
then washed with 1N HCl (400 ml)
DISTILLATION
Type
DISTILLATION
Details
by distilled water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)(C)C)(C)NS(=O)(=O)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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